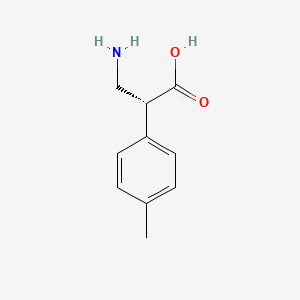

(2R)-3-amino-2-(4-methylphenyl)propanoic acid

Description

(2R)-3-Amino-2-(4-methylphenyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at position 3 and a 4-methylphenyl group at position 2. Its molecular formula is C₁₀H₁₃NO₂, with an average molecular mass of 179.219 g/mol and a monoisotopic mass of 179.0946 g/mol . The compound exhibits a defined stereocenter at the C2 position (R-configuration), which is critical for its biological interactions and physicochemical properties. It is registered under ChemSpider ID 25719844 and is systematically named 3-amino-2-(4-methylphenyl)propanoic acid under IUPAC nomenclature .

Properties

IUPAC Name |

(2R)-3-amino-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTZDCWOOVWORM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(4-methylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.

Condensation Reaction: The first step involves a condensation reaction between 4-methylbenzaldehyde and glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

(2R)-3-amino-2-(4-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems, influencing their activity.

Pathways Involved: It can participate in metabolic pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogenated Derivatives

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8): Substituent: Bromine atom at the para position of the phenyl ring. Molecular weight: 244.09 g/mol (C₉H₁₀BrNO₂). Key differences: The bromine atom increases molecular weight and polarizability compared to the methyl group in the parent compound. Applications: Used in peptide synthesis and as a precursor for brominated bioactive molecules.

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS 66-02-4): Substituents: Hydroxyl and two iodine atoms at positions 4, 3, and 5 of the phenyl ring. Molecular weight: 450.97 g/mol (C₉H₉I₂NO₃). Key differences: The diiodo substitution significantly increases steric bulk and hydrophobicity, while the hydroxyl group introduces hydrogen-bonding capability.

(b) Alkyl and Alkoxy Derivatives

- (2R)-2-Amino-3-(4-ethylphenyl)propanoic acid (CAS 721385-17-7): Substituent: Ethyl group at the para position. Molecular weight: 193.22 g/mol (C₁₁H₁₅NO₂). Safety data indicate moderate toxicity (LD₅₀ > 2000 mg/kg in rats) .

- (2R)-2-Amino-3-(2-methoxy-4-methylphenyl)propanoic acid (CAS 1335730-09-0): Substituents: Methoxy group at position 2 and methyl group at position 3. Molecular weight: 209.25 g/mol (C₁₁H₁₅NO₃). This compound is studied for its role in modulating enzyme activity .

Stereochemical and Functional Group Modifications

(a) Stereoisomers

- (S)-2-Amino-3-(4-methylphenyl)propanoic acid: The S-enantiomer of the parent compound. Key differences: Enantiomeric specificity is crucial for biological activity. For example, S-configuration may exhibit reduced binding affinity to receptors that prefer the R-form .

(b) Sulfanyl and Boronated Derivatives

- (2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]ethanoic acid: Substituents: Fluorophenyl group and sulfanyl-propanoyl chain. Molecular weight: 271.31 g/mol (C₁₂H₁₄FNO₃S). Key differences: The sulfanyl group and fluorine atom enhance interactions with cysteine residues and aromatic π-systems in enzymes, respectively. This compound is explored as a protease inhibitor .

- (2R)-2-Amino-3-(4-boronophenyl)propanoic acid: Substituent: Boronophenyl group. Applications: Used in boron neutron capture therapy (BNCT) for cancer due to boron’s neutron-absorbing properties .

Pharmacokinetic and Toxicity Profiles

Biological Activity

(2R)-3-amino-2-(4-methylphenyl)propanoic acid, also known as 4-methylphenylalanine, is an amino acid derivative with significant biological activity. This compound is characterized by a chiral center, making it optically active, and it possesses both an amino group and a carboxylic acid group. Its molecular formula is C₁₀H₁₃NO₂, with a molar mass of approximately 179.22 g/mol. The presence of the methyl group on the para position of the phenyl ring contributes to its unique chemical and biological properties, making it a subject of interest in various fields including biochemistry and medicinal chemistry.

The biological activity of this compound primarily arises from its structural similarity to phenylalanine, an essential amino acid involved in protein synthesis. The following mechanisms have been identified:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of various enzymes due to its structural features. Its amino and carboxylic groups facilitate binding to active sites or allosteric sites on enzymes, influencing enzyme kinetics and substrate interactions.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling pathways. This interaction suggests a role in neuropharmacology, particularly concerning neurotransmitter systems.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

-

Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds show effective inhibition against pathogens such as E. coli and S. aureus.

Compound Target Bacteria MIC (mg/mL) Compound A E. coli 0.0048 Compound B S. aureus 0.0098 Compound C B. mycoides 0.0048 -

Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems has been studied extensively:

- It influences pathways related to neurotransmission, potentially acting as a modulator or inhibitor of certain enzymatic activities involved in synaptic transmission.

- Protein Interaction : Due to its structural characteristics, this compound can influence protein synthesis and interactions with biological macromolecules.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Chemical Synthesis : Conventional organic synthesis techniques can be employed to produce this compound through various reaction pathways.

- Biotechnological Approaches : Enzymatic methods may also be utilized for the synthesis of this amino acid derivative.

Case Studies

- Case Study on Neurotransmitter Modulation : Research has shown that this compound can influence the release of neurotransmitters in neuronal cultures, suggesting potential applications in treating neurological disorders.

- Antimicrobial Efficacy Study : A comparative study demonstrated that derivatives of this compound exhibited significant antimicrobial activity compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.